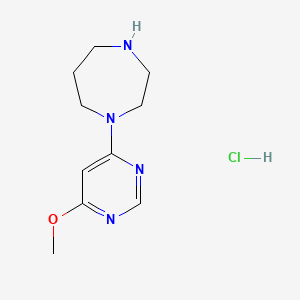

![molecular formula C16H20N2O4S2 B2686682 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide CAS No. 1351617-54-3](/img/structure/B2686682.png)

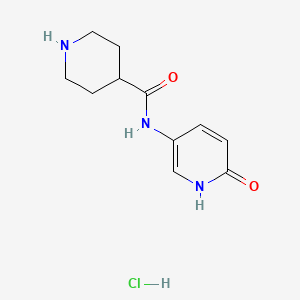

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound has been described in several studies . The yield of the compound was reported to be 73%, and it was described as a light brown solid . The melting point was reported to be 120–121°C .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR (KBr) νmax was reported to be 3359.82, 2938.52, 2825, 1601.50 cm−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For instance, the compound was reported to be a light brown solid with a melting point of 120–121°C . The IR (KBr) νmax was reported to be 3359.82, 2938.52, 2825, 1601.50 cm−1 .Applications De Recherche Scientifique

Photodynamic Therapy Applications

One significant application of compounds related to 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide is in photodynamic therapy (PDT) for cancer treatment. A study on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including Schiff base moieties, demonstrated its utility as a photosensitizer in PDT. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT, suggesting potential for similar compounds in cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research on benzenesulfonamide derivatives has also shown significant anticancer activity. For instance, novel aminothiazole-paeonol derivatives were synthesized and found to exhibit potent inhibitory activity against various human cancer cell lines, including human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). These compounds, such as N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, demonstrated higher potency and lower cytotoxicity to fibroblasts compared to 5-fluorouracil (5-FU), suggesting the potential for development into anticancer agents for gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).

Antimicrobial and Antifungal Properties

Compounds with a thiazole component have been investigated for their antimicrobial and antifungal properties. A study on imino-4-methoxyphenol thiazole derived Schiff bases revealed moderate activity against bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents. The study emphasized the structure-activity relationship, contributing to the understanding of how modifications in the chemical structure can influence biological activity (Vinusha et al., 2015).

Catalytic Applications

Another area of application is in catalysis, where derivatives of benzenesulfonamide have been utilized. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated significant catalytic activity in the oxidation of primary alcohols and hydrocarbons. This showcases the potential for utilizing such compounds in heterogeneous catalysis, offering benefits like easy recovery and reuse of the catalyst without significant loss of activity (Ghorbanloo & Alamooti, 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-21-12-6-8-13(9-7-12)22-10-11-24(19,20)18-16-17-14-4-2-3-5-15(14)23-16/h6-9H,2-5,10-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAUEZHDQMHFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide](/img/structure/B2686603.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2686604.png)

![6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2686608.png)

![{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2686609.png)

![N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2686613.png)

![(3-Methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2686617.png)

![6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2686618.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2686619.png)

![7-Sulfanylidene-2-thiophen-2-yl-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2686620.png)